Cas no 1198424-70-2 (2,5-Dinitrobenzaldehyde)

2,5-Dinitrobenzaldehyde is a nitro-substituted benzaldehyde derivative with the molecular formula C₇H₄N₂O₅. This compound is characterized by the presence of two nitro groups at the 2- and 5-positions of the benzene ring, which enhance its reactivity in electrophilic and nucleophilic substitution reactions. It is commonly employed as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and specialty chemicals. The electron-withdrawing nitro groups contribute to its utility in condensation and cyclization reactions. The compound is typically supplied as a yellow crystalline solid with high purity, ensuring consistent performance in synthetic applications. Proper handling is advised due to its potential irritant properties.
2,5-Dinitrobenzaldehyde structure
2,5-Dinitrobenzaldehyde structure
商品名:2,5-Dinitrobenzaldehyde
CAS番号:1198424-70-2
MF:C7H4N2O5
メガワット:196.117
CID:1025945
PubChem ID:19046921

2,5-Dinitrobenzaldehyde 化学的及び物理的性質

名前と識別子

    • 2,5-Dinitrobenzaldehyde
    • DB-313157
    • SCHEMBL1800032
    • AKOS016007248
    • DTXSID10597693
    • 1198424-70-2
    • MDL: MFCD22493381
    • インチ: InChI=1S/C7H4N2O5/c10-4-5-3-6(8(11)12)1-2-7(5)9(13)14/h1-4H
    • InChIKey: MCQDLKFHFLTMAM-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C=O)C(=C1)[N+](=O)[O-])[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 196.01202123g/mol
  • どういたいしつりょう: 196.01202123g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 109Ų

2,5-Dinitrobenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
096498-250mg
2,5-Dinitrobenzaldehyde, 95+%
1198424-70-2 95+%
250mg
$167.00 2024-12-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD222385-1g
2,5-Dinitrobenzaldehyde
1198424-70-2 95+%
1g
¥2198.0 2024-12-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD222385-5g
2,5-Dinitrobenzaldehyde
1198424-70-2 95+%
5g
¥7684.0 2024-12-19
Ambeed
A644514-1g
2,5-Dinitrobenzaldehyde
1198424-70-2 95+%
1g
$278.0 2024-12-19
Matrix Scientific
096498-1g
2,5-Dinitrobenzaldehyde, 95+%
1198424-70-2 95+%
1g
$370.00 2024-12-19
Ambeed
A644514-5g
2,5-Dinitrobenzaldehyde
1198424-70-2 95+%
5g
$1014.0 2024-12-19

2,5-Dinitrobenzaldehyde 関連文献

2,5-Dinitrobenzaldehydeに関する追加情報

2,5-Dinitrobenzaldehyde (CAS No. 1198424-70-2): A Comprehensive Overview of Its Chemical Properties, Applications, and Research Trends

2,5-Dinitrobenzaldehyde, also known as CAS No. 1198424-70-2, is a multifunctional organic compound characterized by its unique molecular structure and diverse chemical reactivity. This compound belongs to the class of aromatic ketones, featuring a benzene ring substituted with two nitro groups at the 2 and 5 positions and an aldehyde functional group at the 1 position. The dinitrobenzaldehyde moiety has attracted significant attention in both academic and industrial research due to its potential applications in medicinal chemistry, materials science, and analytical chemistry. Recent advancements in synthetic methodologies and functionalization strategies have further expanded the utility of this compound in modern chemical research.

The chemical structure of 2,5-dinitrobenzaldehyde is defined by its aromatic ring system, which contains two nitro (NO₂) substituents and an aldehyde (CHO) group. The nitro groups are positioned at the 2 and 5 carbon atoms of the benzene ring, creating a highly electron-withdrawing environment that influences the compound's reactivity and stability. The aldehyde group, located at the 1 position, introduces polar functionality that enhances its solubility in polar solvents and enables participation in various chemical reactions, such as nucleophilic additions and oxidation processes. This combination of functional groups makes 2,5-dinitrobenzaldehyde a versatile building block for the synthesis of complex organic molecules.

Physical and chemical properties of 2,5-dinitrobenzaldehyde are critical for its practical applications. The compound exhibits a high melting point, typically ranging between 120–130°C, due to the strong intermolecular forces exerted by the nitro groups. Its solubility in common solvents varies depending on the polarity of the solvent; it is more soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile compared to nonpolar solvents like hexane. Recent studies have also highlighted its stability under controlled conditions, with minimal decomposition observed when stored at low temperatures (below 10°C) and in inert atmospheres. These properties make 2,5-dinitrobenzaldehyde suitable for use in laboratory-scale syntheses and industrial processes where thermal and chemical stability are essential.

The synthetic pathways for 2,5-dinitrobenzaldehyde have been extensively explored in recent years, with researchers focusing on improving efficiency and selectivity. One of the most widely used methods involves the nitration of benzaldehyde derivatives, where the nitro groups are introduced via electrophilic aromatic substitution. A 2023 study published in *Organic & Biomolecular Chemistry* reported a novel approach using microwave-assisted nitration, which significantly reduced reaction times and improved yield compared to traditional thermal methods. Additionally, the use of green chemistry principles has led to the development of catalytic systems that minimize byproduct formation and enhance sustainability. These advancements underscore the importance of 2,5-dinitrobenzaldehyde as a key intermediate in the synthesis of complex molecules.

In the realm of medicinal chemistry, 2,5-dinitrobenzaldehyde has shown potential as a scaffold for drug development. Its electron-withdrawing nitro groups can modulate the biological activity of target molecules, making it a valuable tool for the design of pharmaceutical compounds. A 2023 review in *Drug Discovery Today* highlighted its role in the synthesis of antitumor agents, where the compound serves as a precursor for the preparation of nitrogen-containing heterocycles. Furthermore, its aldehyde functionality allows for the introduction of various functional groups through chemical modifications, enabling the creation of diverse derivatives with tailored pharmacological properties. These features make 2,5-dinitrobenzaldehyde a promising candidate for further exploration in therapeutic applications.

The applications of 2,5-dinitrobenzaldehyde extend beyond medicinal chemistry into other fields such as materials science and analytical chemistry. In materials science, the compound has been utilized as a precursor for the synthesis of conductive polymers and functionalized nanomaterials. A 2024 study in *Advanced Materials* demonstrated its potential in the fabrication of electrochromic materials, where its nitro groups enhance charge transfer properties. In analytical chemistry, 2,5-dinitrobenzaldehyde has been employed as a reagent for the detection of specific compounds through spectroscopic methods. Its ability to form stable complexes with metal ions makes it a useful tool for trace analysis in environmental and industrial settings.

Recent research trends have focused on the functionalization of 2,5-dinitrobenzaldehyde to expand its utility. For instance, the introduction of amino groups via coupling reactions has led to the development of new ligands for catalytic processes. A 2023 paper in *Chemical Science* described the synthesis of 2,5-dinitrobenzaldehyde-based ligands that exhibit enhanced catalytic activity in asymmetric hydrogenation reactions. Additionally, the integration of 2,5-dinitrobenzaldehyde into supramolecular systems has opened new avenues for its application in sensor technology, where its molecular interactions can be exploited for selective detection of target analytes.

Despite its promising applications, the safety and environmental considerations associated with 2,5-dinitrobenzaldehyde must be addressed. While the compound is generally stable under controlled conditions, its potential toxicity and environmental impact require careful handling. Studies have indicated that exposure to high concentrations of 2,5-dinitrobenzaldehyde may pose health risks, necessitating the use of protective equipment during its synthesis and handling. Moreover, the compound's potential for bioaccumulation in aquatic ecosystems has prompted researchers to explore safer alternatives and more sustainable synthesis methods. These efforts align with the growing emphasis on green chemistry practices in modern chemical research.

In conclusion, 2,5-dinitrobenzaldehyde (CAS No. 1198424-70-2) remains a significant compound in the field of organic chemistry due to its unique structure and diverse applications. Ongoing research continues to uncover new possibilities for its use in medicinal, materials, and analytical sciences. As the scientific community advances, the development of more efficient and environmentally friendly methods for its synthesis and application will likely play a crucial role in maximizing its potential while minimizing associated risks.

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